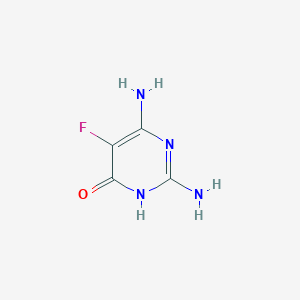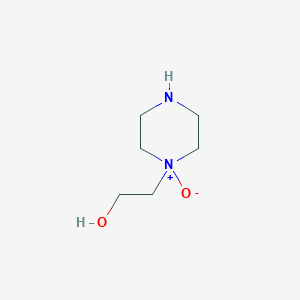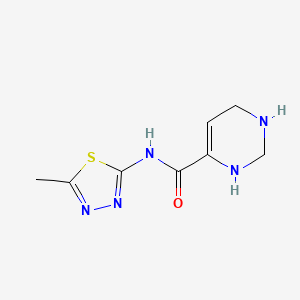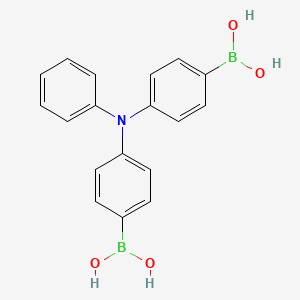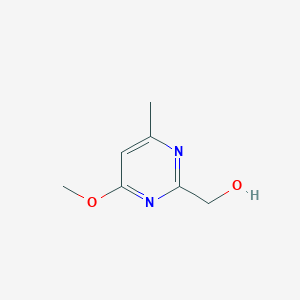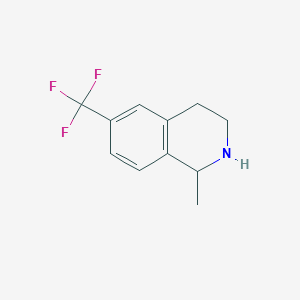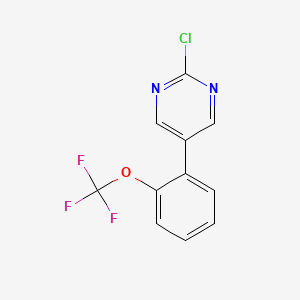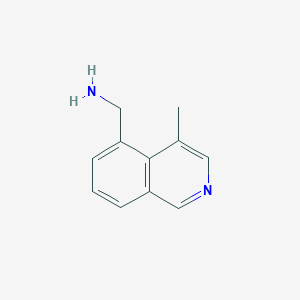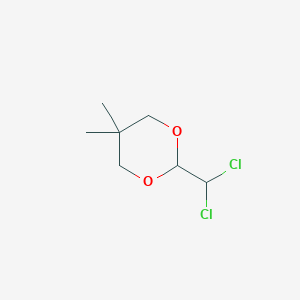
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Reaction Conditions:
Reactants: 2,2-dimethyl-1,3-propanediol, dichloromethyl methyl ether
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Typically an inert solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant flow rates) is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dichloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Substitution: The dichloromethyl group can be substituted by nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Substitution: Functionalized dioxane derivatives
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in polymer synthesis and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the dichloromethyl group is converted to a more oxidized state, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Dichloromethyl methyl ether
Comparison
Compared to similar compounds, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of both dichloromethyl and methyl groups. This combination of features provides distinct reactivity and stability profiles, making it particularly useful in specific synthetic applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.
Propiedades
Fórmula molecular |
C7H12Cl2O2 |
|---|---|
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)3-10-6(5(8)9)11-4-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BIMANJZHFDZDFO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


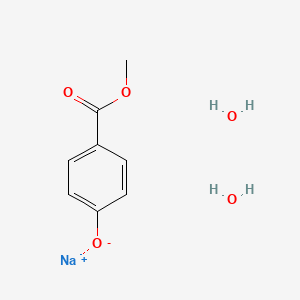


![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
